molecular formula C22H23NO4 B2450268 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid CAS No. 1822489-96-2

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B2450268
CAS No.: 1822489-96-2
M. Wt: 365.429
InChI Key: LLFFLWRZPGHUGE-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid is a compound with the molecular formula C22H23NO4. It is a derivative of proline, an amino acid, and is often used in peptide synthesis due to its stability and reactivity .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFFLWRZPGHUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822489-96-2
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group of proline with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group of proline using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane at room temperature .

Chemistry

Peptide Synthesis : This compound serves as a crucial building block in peptide synthesis due to its stability and reactivity. The Fmoc group allows for selective protection of the amino group during peptide chain elongation, facilitating controlled synthesis processes .

Biology

Protein Structure Studies : In biological research, this compound is employed to study protein structure and function. Its derivatives can be incorporated into peptides to investigate interactions and conformational changes within proteins .

Medicine

Peptide-Based Drug Development : The compound's role in synthesizing peptide-based drugs is significant. It aids in developing therapeutics targeting various diseases by allowing for the precise design of peptides that can interact with biological systems effectively .

Industry

Synthetic Peptide Production : In industrial applications, this compound is used in the production of synthetic peptides for pharmaceuticals and biotechnological products. Its ability to be synthesized on a larger scale while maintaining high purity makes it valuable for commercial purposes .

Case Study 1: Peptide Synthesis Optimization

A study focused on optimizing peptide synthesis using N-Fmoc-protected amino acids demonstrated that incorporating this compound significantly improved yield and purity compared to traditional methods. The researchers found that the Fmoc group could be removed efficiently under basic conditions without affecting the integrity of the peptide chain .

Case Study 2: Antimicrobial Peptide Development

Research into antimicrobial peptides utilizing this compound showed promising results in enhancing antimicrobial activity against various pathogens. The incorporation of this Fmoc-protected amino acid into peptide sequences led to increased efficacy against resistant strains, highlighting its potential in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of proline, preventing unwanted reactions during peptide chain elongation. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. Its dimethyl substitution on the pyrrolidine ring offers steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-5,5-dimethyl-L-proline, is a derivative of proline that has garnered interest in biochemical and pharmaceutical research due to its unique structural characteristics and potential biological activities. This compound is primarily utilized in peptide synthesis and as a building block in drug development.

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.42 g/mol
  • CAS Number : 1310680-23-9

Biological Activity Overview

The biological activity of Fmoc-5,5-dimethyl-L-proline is primarily linked to its role as a proline analog in various biochemical pathways. Its mechanism of action involves interactions with enzymes and receptors that are critical in metabolic processes.

Fmoc-5,5-dimethyl-L-proline acts as a substrate for various enzymes, influencing pathways related to:

  • Protein Synthesis : As a protected amino acid, it is incorporated into peptides during solid-phase peptide synthesis.
  • Enzyme Inhibition : It may inhibit certain enzymes by mimicking natural substrates.

Case Studies and Experimental Data

  • Peptide Synthesis Applications :
    • Fmoc-5,5-dimethyl-L-proline is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of deprotection. Studies have shown that peptides synthesized using this compound exhibit enhanced stability and bioactivity compared to those synthesized with standard proline derivatives .
  • Biological Activity Evaluation :
    • A study evaluated the effects of Fmoc-5,5-dimethyl-L-proline on cellular processes in various cancer cell lines. The compound showed promising results in enhancing the efficacy of anticancer peptides by stabilizing their structure and improving their interaction with target cells .
  • Inhibition Studies :
    • Research has indicated that Fmoc derivatives can act as inhibitors for specific proteases involved in cancer progression. For instance, Fmoc-5,5-dimethyl-L-proline was tested against matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis. The results demonstrated significant inhibition of MMP activity, suggesting potential therapeutic applications in cancer treatment .

Data Tables

Property Value
Molecular FormulaC22H23NO4
Molecular Weight365.42 g/mol
CAS Number1310680-23-9
Melting Point171–176 °C
SolubilitySoluble in DMSO

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : SHELXL is widely used for resolving the stereochemistry of the 5,5-dimethylpyrrolidine ring, leveraging high-resolution data (≤1.0 Å) to confirm bond angles and torsional constraints .
  • NMR Spectroscopy : ¹³C NMR is critical for verifying the Fmoc group (δ ~120–145 ppm for aromatic carbons) and the dimethyl substituents (δ ~25–30 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 365.42 [M+H]⁺) confirms molecular weight, with isotopic pattern analysis to rule out halogenated impurities .

How do the 5,5-dimethyl groups influence conformational stability in peptide design?

Advanced Research Focus
The 5,5-dimethyl substituents enforce a rigid Cγ-endo puckering in the pyrrolidine ring, which:

  • Reduces Aggregation : By limiting hydrophobic interactions in aqueous media, as observed in pseudoproline derivatives .
  • Enhances Proteolytic Stability : Demonstrated in comparative studies with unsubstituted proline analogs using trypsin digestion assays (≥50% stability improvement at 24 hours) .
  • Methodological Insight : Use 2D NOESY NMR to detect steric interactions between dimethyl groups and adjacent residues in peptide chains .

How can researchers resolve contradictions between solubility and stability in different solvent systems?

Advanced Research Focus
The compound exhibits polar/apolar solvent dichotomy:

  • Solubility in DMSO : Up to 50 mM, but prolonged storage (>72 hours) leads to Fmoc decomposition (confirmed via TLC monitoring) .
  • Stability in Dichloromethane : Stable for weeks at 4°C but poor solubility (<5 mM).
    Resolution Strategy :
  • Use lyophilization after dissolving in DMSO for long-term storage.
  • Optimize reaction solvents using Hansen Solubility Parameters to balance solubility and stability (e.g., THF/DMF mixtures) .

How should unexpected NMR signals be interpreted during structural characterization?

Advanced Research Focus
Unexpected peaks (e.g., δ 1.5–2.0 ppm in ¹H NMR) may arise from:

  • Conformational Isomers : Due to restricted rotation of the Fmoc group. Use variable-temperature NMR (VT-NMR) to assess dynamic equilibria .
  • Traces of tert-Butyl Esters : Residual protecting groups from incomplete deprotection. Confirm via LC-MS (m/z +57 for tert-butyl adducts) .
  • Mitigation : Re-crystallize from ethyl acetate/hexane and re-analyze using ¹H-¹³C HSQC to assign ambiguous signals .

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